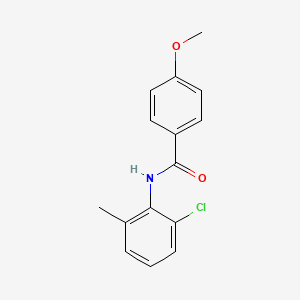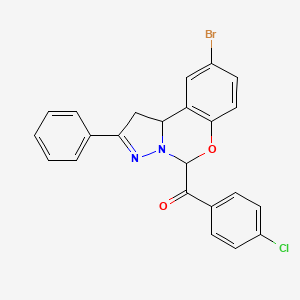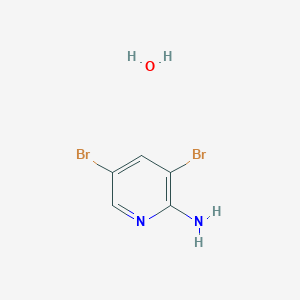
3,5-Dibromopyridin-2-amine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromopyridin-2-amine hydrate: is a chemical compound with the molecular formula C5H6Br2N2O . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of two bromine atoms at the 3 and 5 positions and an amino group at the 2 position on the pyridine ring, along with a hydrate form. This compound is used in various chemical reactions and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-Aminopyridine: One common method involves the bromination of 2-aminopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods: Industrial production methods for 3,5-dibromopyridin-2-amine hydrate are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Dibromopyridin-2-amine hydrate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Major Products:
Scientific Research Applications
Chemistry: 3,5-Dibromopyridin-2-amine hydrate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology and Medicine: The compound is used in the development of kinase inhibitors and other bioactive molecules.
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, dyes, and specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 3,5-dibromopyridin-2-amine hydrate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events . The exact molecular targets and pathways involved vary depending on the specific derivative or application being studied .
Comparison with Similar Compounds
2-Amino-3,5-dibromopyrazine: Similar in structure but with a pyrazine ring instead of pyridine.
3,5-Dibromo-2-pyridinamine: Lacks the hydrate form but otherwise similar in structure.
3,5-Dibromopyridine: Lacks the amino group at the 2 position.
Uniqueness: 3,5-Dibromopyridin-2-amine hydrate is unique due to the presence of both bromine atoms and an amino group on the pyridine ring, along with its hydrate form. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H6Br2N2O |
|---|---|
Molecular Weight |
269.92 g/mol |
IUPAC Name |
3,5-dibromopyridin-2-amine;hydrate |
InChI |
InChI=1S/C5H4Br2N2.H2O/c6-3-1-4(7)5(8)9-2-3;/h1-2H,(H2,8,9);1H2 |
InChI Key |
FGRXHBREACHPBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)Br.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993189.png)


![6-Amino-1-(3-chlorophenyl)-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11993211.png)

![2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11993221.png)
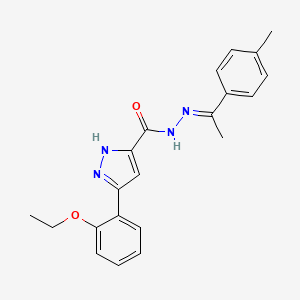
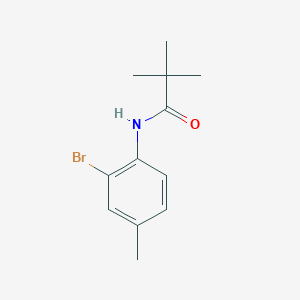
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993249.png)
![(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993269.png)
![5-(2,4-Dichlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993274.png)
